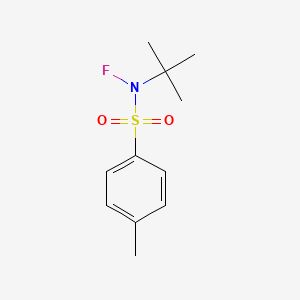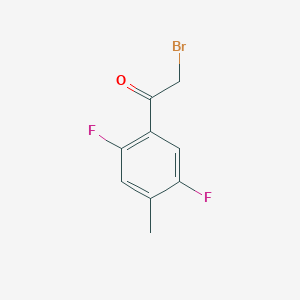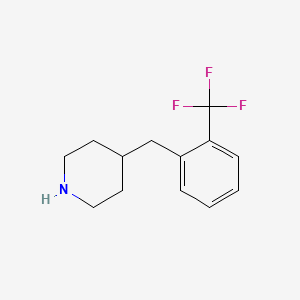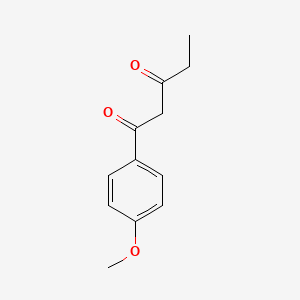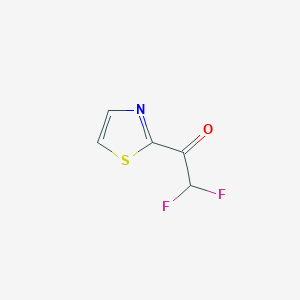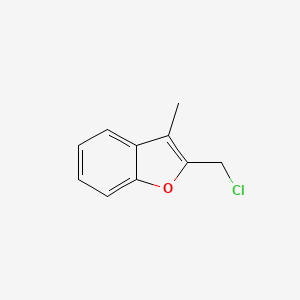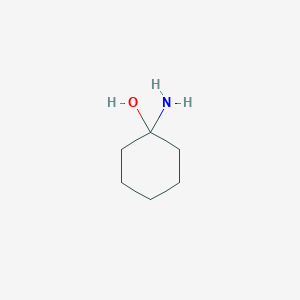![molecular formula C16H26N2SSi B8691200 tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane CAS No. 566931-92-8](/img/structure/B8691200.png)
tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane
Übersicht
Beschreibung
tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane is an organic compound with a unique structure that includes a silyl group and a thiazole ring. This compound is known for its high thermal stability and low solubility in water. It is a colorless to pale yellow liquid with a pyrrole-like odor and has a wide range of applications in organic synthesis, particularly in metal-catalyzed reactions .
Vorbereitungsmethoden
The synthesis of tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane typically involves the reaction of pyrrole with a silane reagent, such as triisopropylsilylchloromethane, under specific conditions. The reaction conditions and steps are determined based on the desired yield and purity of the product . Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane has several scientific research applications:
Chemistry: It is used as a ligand or intermediate in metal-catalyzed reactions, contributing to the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of organic photoelectric materials and organic semiconductor materials.
Wirkmechanismus
The mechanism of action of tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane involves its interaction with specific molecular targets and pathways. The silyl group and thiazole ring play crucial roles in its reactivity and interactions. The compound can act as a ligand, binding to metal centers and facilitating various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane can be compared with similar compounds such as:
1-(Triisopropylsilyl)pyrrole: This compound has a similar silyl group but lacks the thiazole ring, making it less versatile in certain reactions.
2-Phenylethynyl-tri(propan-2-yl)silane: This compound has a phenylethynyl group instead of the thiazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the silyl group and thiazole ring, which provides distinct chemical properties and a wide range of applications.
Eigenschaften
CAS-Nummer |
566931-92-8 |
|---|---|
Molekularformel |
C16H26N2SSi |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane |
InChI |
InChI=1S/C16H26N2SSi/c1-12(2)20(13(3)4,14(5)6)18-9-7-15(11-18)16-17-8-10-19-16/h7-14H,1-6H3 |
InChI-Schlüssel |
DHTUEVGUSRKQRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)C2=NC=CS2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
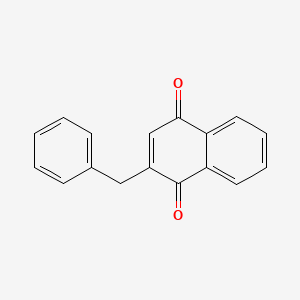
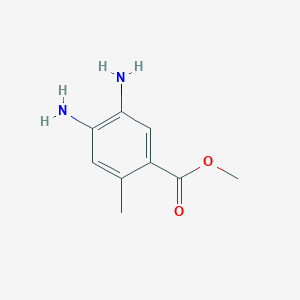
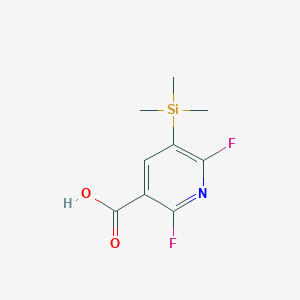
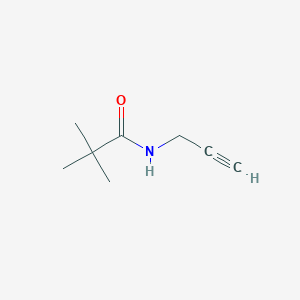
![6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE](/img/structure/B8691146.png)
![3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8691155.png)
